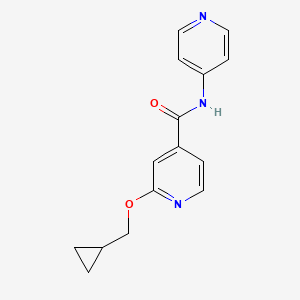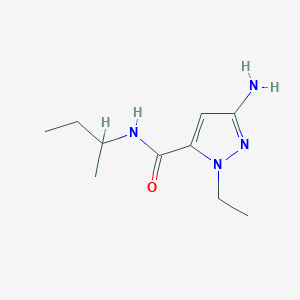
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as S-Et-Ampyrazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoles, which are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. S-Et-Ampyrazole has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation in various fields of research.
Wirkmechanismus
The mechanism of action of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole as a CK2 inhibitor has been studied in detail. CK2 is a serine/threonine protein kinase that plays a key role in the regulation of various cellular processes. 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been found to bind to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to a reduction in the phosphorylation of CK2 substrates and downstream signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been found to exhibit a range of biochemical and physiological effects. In addition to its role as a CK2 inhibitor, 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been found to inhibit the activity of other kinases such as protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2). 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has also been found to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting its potential as a therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole is its specificity as a CK2 inhibitor, which makes it a useful tool for investigating the role of CK2 in various biological processes. However, one limitation is its relatively low potency compared to other CK2 inhibitors such as CX-4945. Additionally, the synthesis of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole can be challenging and time-consuming, which may limit its availability for use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the investigation of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other drugs. Another area of interest is its potential as a tool for investigating the role of CK2 in various biological processes. Further studies are needed to elucidate the downstream effects of CK2 inhibition by 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole and to identify its specific targets and signaling pathways.
Synthesemethoden
The synthesis of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been described in several studies. One method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with sec-butylamine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonia to obtain 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with sec-butyl isocyanate, followed by treatment with hydrochloric acid and ammonia to obtain 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been investigated for its potential applications in various fields of scientific research. One area of interest is its role as a selective inhibitor of the enzyme protein kinase CK2, which has been implicated in the regulation of various cellular processes including cell growth and proliferation. 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been found to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for further investigation as a potential therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-amino-N-butan-2-yl-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-7(3)12-10(15)8-6-9(11)13-14(8)5-2/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZXEZWMVOJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NN1CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)
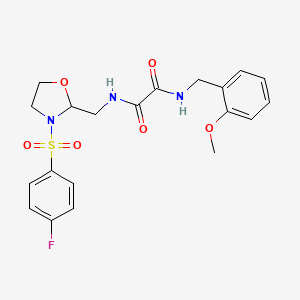
![1-Aminospiro[2.3]hexan-5-ol hydrochloride](/img/structure/B2874780.png)
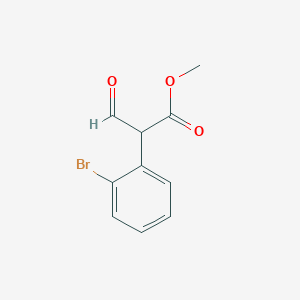
![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)

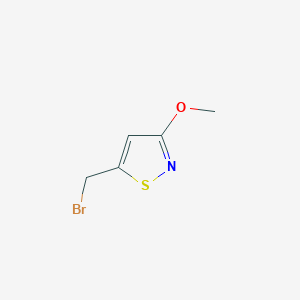
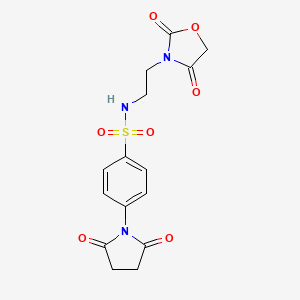
![Methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874789.png)
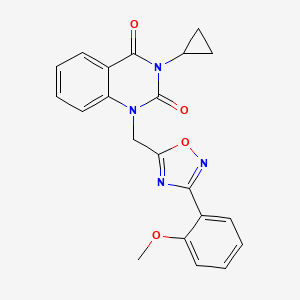
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)
![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)

